Ethyl 3,3,3-trifluoro-2-methylpropanoate
Overview
Description
Ethyl 3,3,3-trifluoro-2-methylpropanoate is an organic compound with the molecular formula C6H9F3O2. It is a colorless to yellow liquid that is used in various chemical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry .
Preparation Methods
Ethyl 3,3,3-trifluoro-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,3,3-trifluoro-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and efficiency .
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-methylpropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-methylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoropropanoate: Lacks the methyl group, resulting in different chemical properties and reactivity.
Ethyl 2-methyl-3,3,3-trifluoropropanoate: Similar structure but with a different substitution pattern, affecting its chemical behavior.
Ethyl 3,3,3-trifluoropyruvate: Contains a keto group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for specialized applications .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQIYLYDBUDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525522 | |
Record name | Ethyl 3,3,3-trifluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56354-75-7 | |
Record name | Ethyl 3,3,3-trifluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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